An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-(ethylthio)-1H-1,2,4-triazole
An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-3-(ethylthio)-1H-1,2,4-triazole
Introduction: The Strategic Importance of 1,2,4-Triazoles in Modern Drug Discovery
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1] This five-membered heterocycle, containing three nitrogen atoms, serves as a privileged structure in a multitude of therapeutic agents, demonstrating a broad spectrum of pharmacological effects including antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3] The strategic incorporation of various substituents onto the triazole ring allows for the fine-tuning of a compound's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[4][5] Understanding these properties is not merely an academic exercise; it is a critical component of rational drug design, enabling scientists to predict a molecule's behavior in biological systems and optimize it for therapeutic efficacy.[4][6]
This guide provides a comprehensive technical overview of the physicochemical properties of 5-Bromo-3-(ethylthio)-1H-1,2,4-triazole . Designed for researchers, scientists, and drug development professionals, this document delves into the structural attributes, spectral characteristics, and key physicochemical parameters of this molecule. In the absence of extensive direct experimental data for this specific compound, we will leverage established principles and data from structurally related analogs to provide insightful estimations and detailed, field-proven experimental protocols for its characterization. This approach underscores the importance of a foundational understanding of physical chemistry in navigating the complexities of drug development.
Molecular Overview and Structural Attributes
A thorough understanding of a molecule's two-dimensional and three-dimensional structure is the foundation upon which all other physicochemical interpretations are built.
Chemical Structure and Nomenclature:
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Systematic Name: 5-Bromo-3-(ethylthio)-1H-1,2,4-triazole
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Molecular Formula: C₄H₆BrN₃S
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Molecular Weight: 224.08 g/mol
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CAS Number: 112023-53-7
The structure features a 1,2,4-triazole ring, which is an aromatic heterocycle. This aromaticity contributes to the molecule's stability. The ring is substituted with a bromine atom at the 5-position and an ethylthio group at the 3-position. The "1H" designation indicates that the proton is located on the nitrogen atom at the 1-position of the triazole ring. Tautomerism is a known characteristic of such triazole systems, and the position of the N-H proton can influence the molecule's hydrogen bonding capabilities and its interactions with biological targets.
Below is a diagram illustrating the tautomeric forms and the numbering of the 1,2,4-triazole ring system.
Caption: Workflow for Synthesis, Characterization, and Physicochemical Profiling.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range typically signifies a pure substance.
Methodology:
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Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.
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Instrumentation: A calibrated melting point apparatus is used.
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Procedure: The sample is heated at a controlled rate. The temperature at which the solid first begins to melt and the temperature at which it completely liquefacts are recorded as the melting range.
Solubility Determination (Shake-Flask Method)
Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. [7][8]The shake-flask method is considered the gold standard for determining thermodynamic solubility. [9][10] Methodology:
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Sample Preparation: An excess amount of the solid compound is added to a known volume of the relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: The resulting suspension is agitated in a sealed container at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
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Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination (Potentiometric Titration)
Rationale: The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. This is crucial for predicting a drug's behavior in different physiological compartments. [11] Methodology:
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Sample Preparation: A known amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent for poorly soluble compounds).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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Data Acquisition: The pH of the solution is monitored using a calibrated pH meter as a function of the volume of titrant added.
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Analysis: The pKa is determined from the titration curve, typically as the pH at which the compound is half-neutralized.
Spectroscopic and Spectrometric Analysis Protocols
Rationale: These techniques provide definitive structural confirmation and are essential for quality control.
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NMR Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
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Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used. [12] 3. Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
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IR Spectroscopy:
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Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule. [13]
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Mass Spectrometry:
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Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
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Data Acquisition: Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of bromine.
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Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
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Conclusion: A Forward-Looking Perspective
5-Bromo-3-(ethylthio)-1H-1,2,4-triazole is a molecule of significant interest within the broader class of biologically active triazoles. A comprehensive understanding of its physicochemical properties is paramount for its potential development as a therapeutic agent. This guide has provided a detailed overview of its structural, spectroscopic, and physicochemical characteristics, supplemented with robust experimental protocols for their determination.
The interplay of properties such as solubility, lipophilicity, and ionization state, governed by the unique arrangement of the triazole core and its substituents, will ultimately define the molecule's journey through biological systems. The methodologies outlined herein provide a clear and actionable framework for researchers to generate the critical data needed to advance this and similar compounds through the drug discovery and development pipeline. The continued exploration of the rich chemical space of 1,2,4-triazoles, grounded in a solid understanding of their physicochemical properties, holds immense promise for the future of medicine.
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